2-Amino-6-fluorobenzamide
Description
Contextualization within the Benzamide (B126) Chemical Class
Benzamides are a class of organic compounds characterized by a carboxamido substituent attached to a benzene (B151609) ring. foodb.cacontaminantdb.ca The parent compound, benzamide, is the simplest amide derivative of benzoic acid and is found naturally in some plants. wikipedia.orgnih.gov Benzamides, as a group, are significant in medicinal chemistry and materials science due to their diverse biological activities and chemical properties. ontosight.ai
2-Amino-6-fluorobenzamide is a derivative of this class, with its chemical identity and reactivity significantly influenced by the presence and positioning of the amino and fluoro substituents on the aromatic ring. The fluorine atom, in particular, can alter the electronic properties, lipophilicity, and metabolic stability of molecules, making it a valuable addition in the design of new compounds.
Research Significance and Scope of Investigation
The primary significance of this compound lies in its role as a key starting material or intermediate in the synthesis of more complex molecules. Its structural features allow for a variety of chemical transformations, making it a valuable tool for chemists. lookchem.com The compound is particularly noted for its use in the creation of kinase inhibitors and antitumor agents.
Investigations into this compound are largely centered on its application in synthetic chemistry. It serves as a precursor for producing a range of compounds with potential applications in the pharmaceutical and agrochemical industries. lookchem.com For instance, it is a crucial component in the synthesis of certain poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has shown promise in cancer therapy. lookchem.comnih.gov Research has demonstrated its utility in creating derivatives with potential antimicrobial and anti-inflammatory properties. ontosight.ai
Interactive Data Table: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 115643-59-9 | lookchem.comchemical-suppliers.euchemscene.com |
| Molecular Formula | C7H7FN2O | lookchem.comchemical-suppliers.euchemscene.com |
| Molecular Weight | 154.14 g/mol | lookchem.comsigmaaldrich.com |
| Melting Point | 115 °C | lookchem.com |
| Boiling Point | 256.953 °C at 760 mmHg | lookchem.com |
| Flash Point | 109.202 °C | lookchem.com |
| Density | 1.345 g/cm³ | lookchem.com |
| Appearance | Solid | synquestlabs.com |
Detailed Research Findings
The utility of this compound as a synthetic intermediate is well-documented in scientific literature. One of its notable applications is in the synthesis of quinazolinone derivatives. For example, the cyclization of this compound with trimethyl orthoformate in dimethylformamide (DMF) yields 7-fluoro-1H-quinazolin-4-one, a key intermediate for kinase inhibitors.
Furthermore, this compound is a building block for various heterocyclic compounds. Its derivatives have been investigated for a range of biological activities. For example, compounds derived from fluorinated benzamides have been studied for their potential as anticancer agents, with some showing selectivity for specific histone deacetylases. smolecule.com The core structure of this compound is also found in more complex molecules that have been investigated as inhibitors of various kinases involved in cell signaling pathways. ontosight.aiontosight.ai
In the field of medicinal chemistry, the this compound moiety is incorporated into larger molecules to enhance their therapeutic potential. For instance, it is a component of compounds designed as PARP inhibitors, which are a targeted cancer therapy. lookchem.com The development of such inhibitors is a significant area of research, with several PARP inhibitors currently in clinical trials for various cancers. nih.govgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPZELLBLWMUAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381199 | |
| Record name | 2-amino-6-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115643-59-9 | |
| Record name | 2-amino-6-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-fluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Routes for 2-Amino-6-fluorobenzamide
The direct synthesis of this compound can be achieved through several distinct routes, primarily distinguished by the choice of starting material. These methods include the functional group transformation of nitrile precursors and the construction of the substituted benzene (B151609) ring from halogenated intermediates.
A primary and direct method for the synthesis of this compound involves the hydrolysis of its corresponding nitrile precursor, 2-Amino-6-fluorobenzonitrile. ossila.comsigmaaldrich.com This precursor contains the fully formed aromatic core with the required amine and fluorine substituents. The synthesis is completed by converting the cyano (nitrile) group into a carboxamide (amide) group.
This transformation is typically an acid-catalyzed hydration reaction. google.com For instance, processes have been developed for similar benzamide (B126) compounds where the nitrile is treated with a hydrating agent like methanesulfonic acid. google.com The reaction generally involves heating the nitrile in the presence of the acid catalyst. google.com Water is then added to facilitate the hydrolysis, converting the triple bond of the cyano group into the amide functional group. google.com This method is advantageous as 2-Amino-6-fluorobenzonitrile is a readily available intermediate used in the synthesis of various medicinal chemistry building blocks, such as quinazolines and aminoquinolines. ossila.comnih.gov
An alternative strategy begins with more basic halogenated benzonitriles, such as 2,6-dichlorobenzonitrile. google.com This multi-step process first introduces the fluorine atom and then forms the amide group.
The typical reaction sequence is as follows:
Fluorination: The halogenated benzonitrile (B105546) undergoes a fluorination reaction, often using an alkali metal fluoride (B91410) like anhydrous potassium fluoride (KF). This reaction is carried out in an aprotic polar solvent, such as N,N-dimethylformamide (DMF), and is facilitated by a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) at elevated temperatures. google.com This step substitutes one of the chlorine atoms with fluorine, yielding 2-chloro-6-fluorobenzonitrile. google.comresearchgate.net
Amidation: The resulting fluorinated benzonitrile intermediate is then hydrolyzed to form the final benzamide product. This is commonly achieved by reacting the intermediate with aqueous hydrogen peroxide in the presence of a catalytic amount of a base, such as sodium hydroxide. google.com The reaction conditions, particularly temperature, must be carefully controlled to prevent further hydrolysis of the amide to the corresponding carboxylic acid. google.com
The table below summarizes typical conditions for this synthetic approach, based on patented industrial processes for similar compounds. google.com
| Step | Precursor | Reagents | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|---|---|
| Fluorination | 2,6-dichlorobenzonitrile | Anhydrous Potassium Fluoride (KF) | N,N-dimethylformamide (DMF) | Tetrabutylammonium bromide | 150-165 °C (Reflux) | ~95% (for 2,6-difluorobenzonitrile) |
| Hydrolysis | Fluoro benzonitrile intermediate | Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH) | Water | NaOH (catalytic amount) | 35-40 °C | ~95% |
More recent and novel synthetic strategies provide alternative pathways to fluorobenzamides. One such method involves the diazotization of 2-aminobenzamides. researchgate.netresearchgate.net In this process, the amino group of a 2-aminobenzamide (B116534) is converted into a diazonium salt. iitk.ac.in While these diazonium salts are often unstable and can cyclize to form 1,2,3-benzotriazinones, these stable triazinones can serve as valuable precursors. researchgate.netrsc.org
An efficient, metal-free method has been developed for the synthesis of 2-fluorobenzamides from these 1,2,3-benzotriazinone intermediates. The transformation proceeds via a denitrogenative fluorination reaction using an agent like tetrafluoroboric acid under either mild thermal conditions or visible light at room temperature, affording the desired 2-fluorobenzamide (B1203369) in good yields. researchgate.net This approach is significant as it leverages the unique reactivity of diazonium salts and their cyclized products to introduce the fluorine atom onto the aromatic ring. researchgate.netnih.gov
General Synthetic Strategies for Fluorobenzamide Derivatives
Beyond the direct synthesis of this compound, a variety of general chemical reactions are employed to create the broader family of fluorobenzamide derivatives. These methods focus on the formation of the amide bond and the manipulation of functional groups on the aromatic ring.
Amidation and condensation reactions are fundamental to the synthesis of nearly all benzamide derivatives. wikipedia.org A condensation reaction is a process where two molecules combine to form a larger molecule, typically with the loss of a small molecule such as water, ethanol, or ammonia (B1221849). wikipedia.org
Common strategies for forming fluorobenzamides include:
From Acyl Chlorides: A widely used method involves the reaction of a fluorobenzoyl chloride with an appropriate amine. This is a robust and high-yielding reaction. For example, N-(2,3-difluorophenyl)-2-fluorobenzamide can be synthesized through the condensation of 2-fluorobenzoyl chloride with a fluorinated aniline.
From Carboxylic Acids: Direct amidation can be achieved by reacting a fluorobenzoic acid with an amine. This reaction often requires a coupling agent or catalyst to activate the carboxylic acid and facilitate the removal of water, which is formed as a byproduct. mdpi.com
From Esters: Amidation can also occur by reacting a methyl or ethyl ester of a fluorobenzoic acid with an amine, often at elevated temperatures. mdpi.com
The table below lists common types of condensation reactions used in amide synthesis.
| Reaction Name | Reactants | Byproduct | Description |
|---|---|---|---|
| Schotten-Baumann Reaction | Acyl Chloride + Amine | HCl | A classic method for forming amides from acyl chlorides under basic conditions. |
| Direct Amidation | Carboxylic Acid + Amine | H₂O | Requires coupling agents (e.g., DCC, EDC) or high temperatures to proceed. mdpi.com |
| Aminolysis of Esters | Ester + Amine | Alcohol (e.g., CH₃OH) | The reaction of an ester with an amine to form an amide. mdpi.com |
| Claisen Condensation | Two Esters (or Ester + Carbonyl) | Alcohol | Primarily forms β-keto esters but is a foundational condensation reaction. wikipedia.org |
Oxidation and reduction reactions provide pathways to introduce or modify functional groups on the fluorobenzamide scaffold, enabling the synthesis of diverse derivatives.
Oxidation: Oxidative pathways can be employed to introduce new functional groups. For example, PhIO-mediated oxidation has been used to synthesize 2-(hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamides. mdpi.com This method is environmentally friendly and avoids the use of heavy metals. mdpi.com The amino group on the benzamide ring itself can also be oxidized to a nitro group under certain conditions.
Reduction: Reduction reactions are crucial for converting functional groups to different oxidation states. The amide functional group itself can be reduced to an amine using strong reducing agents, though this is a challenging transformation due to the stability of amides. rsc.org More commonly, other functional groups on the ring are reduced. For instance, a nitro group can be readily reduced to an amino group, a key step in the synthesis of many amino-substituted benzamides. Catalytic hydrosilylation has emerged as an effective method for the reduction of primary amides to primary amines under milder conditions than traditional methods. rsc.org
Coupling Reactions (e.g., Ullmann Coupling)
The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, represents a classical method for C-C bond formation. operachem.com While direct homocoupling of this compound is not prominently documented, the principles of Ullmann-type reactions are applicable to its derivatives for creating biaryl linkages or for N-arylation. The reactivity order for aryl halides in these reactions is typically Ar-I > Ar-Br > Ar-Cl, often requiring electron-withdrawing groups to facilitate the reaction with bromides and chlorides. sci-hub.se
In modern variations, the Ullmann condensation is also used for cross-coupling reactions to form C-N or C-O bonds. For instance, a related compound, 4-amino-2-fluorobenzamide, is noted as being synthesizable via an Ullmann coupling, which uses copper catalysis to couple aryl halides with amines. smolecule.com Furthermore, mechanistic studies on related benzamide systems have identified Ullman-type annulations as a key step in domino reactions for synthesizing complex heterocyclic frameworks. scispace.com The development of ligands, such as amino acids, has significantly advanced Ullmann-type couplings, allowing for milder reaction conditions and lower catalyst loadings. operachem.com
Isatoic Anhydride (B1165640) Mediated Synthesis
Isatoic anhydride chemistry provides a versatile and efficient route to 2-aminobenzamide derivatives. The general method involves the reaction of an isatoic anhydride with an amine, leading to the formation of a 2-aminobenzamide. researchgate.net For this compound, a key synthetic strategy involves the in-situ formation of its corresponding isatoic anhydride from 2-amino-6-fluorobenzoic acid (6-FABA). nih.gov
In this procedure, 6-FABA is activated with 1,1'-carbonyldiimidazole (B1668759) (CDI) in tetrahydrofuran (B95107) (THF) to generate 6-fluoro-isatoic anhydride. This reactive intermediate is not isolated but is directly treated with a variety of nucleophiles, such as amines, hydroxylamines, or hydrazines, to afford a library of N-substituted this compound derivatives. nih.gov This one-pot methodology is efficient for creating diverse molecular structures from a common precursor.
Table 1: Synthesis of this compound Derivatives via an Isatoic Anhydride Intermediate Data sourced from synthesis of 6-Fluorophenylbenzohydrazides. nih.gov
| Nucleophile | Reagent | Product |
| Amine | R-NH₂ | N-substituted-2-amino-6-fluorobenzamide |
| Hydroxylamine | R-ONH₂ | N-hydroxy-2-amino-6-fluorobenzamide derivative |
| Hydrazine | R-NHNH₂ | 2-Amino-6-fluorobenzohydrazide derivative |
The synthesis of N-alkyl and N-aryl substituted 2-aminobenzamides, which are precursors for other heterocyclic systems, can also be accomplished in a single step by reacting isatoic anhydride with various primary amines. rsc.org
Catalytic Methodologies (e.g., Copper-catalyzed processes)
Copper-catalyzed reactions are central to the functionalization of this compound and related structures. These processes are valued for their efficiency and broad substrate scope. A significant application is the synthesis of quinazolinones, a class of biologically important heterocycles. This compound can be cyclized with trimethyl orthoformate to produce 7-fluoro-1H-quinazolin-4-one.
Copper catalysis is instrumental in more complex annulation reactions. For example, the synthesis of quinazolin-4-ones can be achieved through the copper-catalyzed cyclocondensation of ortho-aminobenzamides with aldehydes. acs.org Moreover, copper salts like Cu(OAc)₂, CuBr, and CuI catalyze the reaction of ortho-halobenzamides with various nitrogen sources to construct the quinazolinone ring system. acs.orgnih.gov
A notable advancement is the copper-catalyzed, aminoquinoline-assisted amination of β-C(sp²)–H bonds of benzoic acid derivatives. nih.gov This methodology employs a copper catalyst and air as the terminal oxidant, allowing for the direct formation of C-N bonds with a wide range of amine coupling partners, including primary and secondary aliphatic and aromatic amines. nih.gov Copper catalysis is also crucial in radical-mediated reactions, such as the formal [4+2] cycloaddition of N-fluorobenzamides, which proceeds in the presence of CuI. nih.govacs.org
Mechanistic Studies of this compound Chemical Transformations
Understanding the reaction mechanisms of this compound is key to controlling its reactivity and designing new synthetic routes. The interplay between the electron-donating amino group and the electron-withdrawing fluorine and amide groups governs its behavior in various chemical transformations.
Electrophilic and Nucleophilic Substitution Reactions
Electrophilic Substitution: The amino group (-NH₂) is a strong activating, ortho- and para-directing group in electrophilic aromatic substitution reactions due to its ability to donate its lone pair of electrons to the benzene ring. byjus.com In this compound, the ortho position relative to the amino group is occupied by fluorine, and the para position is occupied by the carboxamide group. The high reactivity of the aromatic ring often necessitates protection of the amino group, for instance, by acetylation with acetic anhydride. This forms an acetanilide, which has a less activating -NHCOCH₃ group, allowing for more controlled substitution. byjus.com
Nucleophilic Substitution: The presence of a fluorine atom ortho to the amino group and meta to the electron-withdrawing amide group makes the C-F bond susceptible to nucleophilic aromatic substitution (SNAr). A prominent example is the base-promoted synthesis of quinazolin-4-ones from ortho-fluorobenzamides and amides. acs.orgnih.gov The mechanism involves an initial SNAr reaction where the amide nitrogen acts as a nucleophile, displacing the fluoride ion. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable quinazolinone ring. acs.orgnih.gov This transformation proceeds with high chemoselectivity for the C-F bond, even in the presence of C-Br or C-I bonds on the coupling partner. nih.gov
Table 2: Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Data sourced from research on quinazolinone synthesis. nih.gov
| ortho-Fluorobenzamide Substrate | Amide Substrate | Base | Solvent | Product |
| 2-Fluoro-N-methylbenzamide | Benzamide | Cs₂CO₃ | DMSO | 3-Methyl-2-phenylquinazolin-4-one |
| 2,6-Difluorobenzamide | Benzamide | Cs₂CO₃ | DMSO | 8-Fluoro-2-phenylquinazolin-4-one |
| 2-Fluorobenzamide | Thiophene-2-carboxamide | Cs₂CO₃ | DMSO | 2-(Thiophen-2-yl)quinazolin-4(3H)-one |
Annulation and Cycloaddition Reactions (e.g., [4+2] Cycloaddition)
Annulation reactions involving this compound or its derivatives are critical for building fused heterocyclic systems. The previously mentioned synthesis of quinazolinones from ortho-fluorobenzamides and amides is a key example of an annulation process, creating a new six-membered ring fused to the original benzene ring. acs.orgnih.gov
A noteworthy transformation in this class is the formal [4+2] cycloaddition reaction between N-fluorobenzamides and maleic anhydride, catalyzed by CuI and LiOH. nih.govacs.orgresearchgate.net This reaction does not proceed via a direct Diels-Alder pathway. Instead, it involves a complex sequence initiated by the generation of a nitrogen-centered radical. This leads to an N-(tert-butyl) isobenzofuran-1-amine intermediate, which then acts as the diene in a [4+2] cycloaddition with maleic anhydride as the dienophile. The final step is a dehydrating aromatization to yield fluorescent 1-amino-2,3-naphthalic anhydride products. nih.govacs.orgresearchgate.net While this specific reaction starts with an N-fluoro derivative of a benzamide, it highlights the potential of the benzamide scaffold to participate in cycloaddition reactions after in-situ transformation into a reactive diene system.
Intramolecular Rearrangements and Radical Chemistry
The chemistry of this compound also encompasses intramolecular rearrangements and reactions proceeding through radical intermediates.
Intramolecular Rearrangements: The Smiles rearrangement is a classic example of an intramolecular nucleophilic aromatic substitution (SNAr) reaction. scispace.com This process involves the migration of an aryl group from a heteroatom to a neighboring nucleophilic center. A Smiles rearrangement was unexpectedly observed during a copper-catalyzed synthesis of dibenzoxazepinones from 2-iodobenzamides, and a similar cascade involving an SNAr/Smiles/SNAr sequence has been developed for 2-fluorobenzamides, albeit under high temperatures. scispace.com
Radical Chemistry: The involvement of radical intermediates opens up unique reaction pathways. The mechanism of the formal [4+2] cycloaddition of N-fluorobenzamides is a prime example of sophisticated radical chemistry. nih.govacs.orgresearchgate.net The reaction is initiated by the formation of a nitrogen-centered radical from the N-fluorobenzamide. This is followed by a crucial 1,5-hydrogen atom transfer (HAT) from a benzylic position to the nitrogen radical, generating a benzylic radical. This radical then undergoes an intramolecular addition to the amide carbonyl oxygen, leading to the formation of an isobenzofuran-1-imine intermediate, which ultimately participates in the cycloaddition. nih.govacs.orgresearchgate.net Similar copper-catalyzed radical mechanisms involving a 1,5-HAT of N-radicals have been proposed for other transformations, such as the functionalization of distal unactivated C(sp³)–H bonds. researchgate.net
Prodrug Formation Strategies
The development of prodrugs for pharmacologically active compounds is a well-established strategy to overcome undesirable properties of a parent drug, such as poor solubility, chemical instability, or rapid metabolism. In the context of this compound, its formation is often part of a broader medicinal chemistry strategy to generate metabolically robust analogs of the parent carboxylic acid, 2-amino-6-fluorobenzoic acid (6-FABA).
Ester-based prodrugs are a common approach to mask the polar carboxylic acid group, potentially improving oral bioavailability. However, these esters are often susceptible to rapid cleavage in vivo by esterase enzymes. This can lead to a premature release of the active carboxylic acid, potentially causing toxicity due to high local concentrations. To address this metabolic liability, researchers have explored the replacement of the ester functionality with more stable isosteres, such as amides and hydrazides. nih.gov
The synthesis of this compound and its analogs represents a move towards more metabolically stable compounds that can be considered second-generation derivatives or stable analogs rather than classical prodrugs. The rationale is to replace the labile ester group of a 6-FABA prodrug with a more robust amide or hydrazide linkage. nih.gov
A general synthetic route to achieve this involves the activation of 6-FABA with a coupling agent like 1,1'-carbonyldiimidazole (CDI) to form an intermediate isatoic anhydride. This activated intermediate can then be reacted in situ with a variety of amines or hydrazines to yield the corresponding amides or hydrazides. nih.gov The reaction of the isatoic anhydride with ammonia would yield this compound.
While direct prodrug strategies starting from this compound are not extensively documented in the reviewed literature, its formation as a stable analog of 6-FABA highlights a key strategy in drug design to enhance metabolic stability. This approach shifts the focus from a temporary promoiety to a permanent modification of the core structure to achieve desired pharmacokinetic properties.
Structural Elucidation and Spectroscopic Characterization Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework and probing the influence of heteroatoms within a molecule. For 2-Amino-6-fluorobenzamide, various NMR experiments are utilized to gain a complete structural picture.
Proton NMR (¹H NMR) spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, the aromatic protons exhibit distinct signals that are influenced by the electronic effects of the amino (-NH₂) and fluoro (-F) substituents. The electronegativity of the fluorine atom and the electron-donating nature of the amino group cause the aromatic protons to resonate at specific chemical shifts, and their coupling patterns reveal their relative positions on the benzene (B151609) ring. The protons of the primary amide (-CONH₂) and the amino group (-NH₂) typically appear as broad signals due to quadrupole effects and chemical exchange.
Detailed analysis of the aromatic region helps in confirming the substitution pattern on the benzene ring.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are indicative of their chemical environment. For instance, the carbonyl carbon of the amide group typically appears at a downfield chemical shift. The carbons directly attached to the fluorine and nitrogen atoms also show characteristic shifts due to the electronegativity of these atoms. In some cases, the presence of rotamers due to restricted rotation around the amide bond can lead to the appearance of duplicated signals in the ¹³C NMR spectra, indicating a mixture of conformational stereoisomers. researchgate.net
Table 1: Representative ¹³C NMR Data
| Assignment | Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~168 |
Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.
Given the presence of a fluorine atom, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a particularly powerful tool for the characterization of this compound. researchgate.net ¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom, with a chemical shift that is characteristic of its electronic environment. mdpi.com For ortho-fluorobenzamides, the fluorine chemical shift typically appears in the range of -110 to -120 ppm. This technique is invaluable for confirming the presence and position of the fluorine substituent on the aromatic ring. mdpi.com
To unambiguously assign all proton and carbon signals and to determine the precise connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. harvard.edulibretexts.orgipb.ptgrafiati.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two to three bonds. It is instrumental in identifying which protons are adjacent to each other in the aromatic ring. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the through-space relationships between different parts of the molecule, which is particularly useful for determining stereochemistry and conformation. ipb.pt
Computational methods, specifically Gauge-Independent Atomic Orbital (GIAO) calculations, are increasingly used to predict NMR chemical shifts. liverpool.ac.uknih.govarxiv.orgnih.govresearchgate.net These calculations, often performed using Density Functional Theory (DFT), can provide theoretical NMR spectra that can be compared with experimental data to aid in signal assignment and structural verification. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus, the GIAO method can predict the isotropic chemical shifts with a reasonable degree of accuracy, further solidifying the structural elucidation of this compound. liverpool.ac.ukarxiv.org
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. whitman.educhemguide.co.ukuni-saarland.de For this compound, the molecular ion peak (M⁺) in the mass spectrum confirms its molecular weight of approximately 154.14 g/mol . chemexper.com
The fragmentation of the molecular ion provides valuable structural clues. The process of fragmentation involves the breaking of the molecular ion into smaller, charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragments is unique to the molecule's structure. Common fragmentation pathways for benzamides can involve cleavage of the amide bond and fragmentation of the aromatic ring. The loss of specific neutral fragments, such as CO (28 Da) or NH₂ (16 Da), can be inferred from the mass-to-charge ratios of the observed fragment ions. savemyexams.com In the case of fluorinated compounds, the loss of a fluorine atom (19 Da) or hydrogen fluoride (B91410) (20 Da) can also be observed. whitman.edu Analysis of these fragmentation patterns helps to piece together the structure of the original molecule. libretexts.org
Table 2: Key Compound Names
| Compound Name |
|---|
| This compound |
| 2-Aminobenzamide (B116534) |
| 2-Fluorobenzamide (B1203369) |
| N-(1,3-benzothiazol-2-yl)-2-chloro-6-fluorobenzamide |
| 2-chloro-6-fluorobenzoyl chloride |
| 2-amino-benzothiazole |
| 2-Amino-6-fluorobenzoic acid |
| N-(2,3-Difluorophenyl)-2-fluorobenzamide |
| 4-amino-N-cyclohexyl-2-fluorobenzamide |
| n-(2-(Cyclopropylamino)-2-oxoethyl)-4-fluorobenzamide |
| N-(2-amino-6-fluorophenyl)-2-fluorobenzamide |
| N-(2,6-dimethylphenyl)-4-fluorobenzamide |
| N-(2,6-diisopropylphenyl)-4-methoxybenzamide |
| N-(2,6-dimethylphenyl)decanamide |
| N-(2,6-dimethylphenyl)-2-methylbenzamide |
| N-(2,6-dimethylphenyl)-2-naphthamide |
| N-(1H-benzimidazol-2-yl)benzamide |
| N-(1H-benzimidazol-2-yl)-2-methoxybenzamide |
| N-(1H-benzimidazol-2-yl)-2-fluorobenzamide |
| 2-aminobenzimidazole |
| (S)-N-benzyl-1-phenyl-5-(thiophen-3-yl)-4-pentyn-2-amine |
| 1-butanamine |
| 2-butanamine |
| 2-methyl-1-propanamine |
| 2-methyl-2-propanamine |
| propanal |
| butanal |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an exact mass, which is crucial for confirming its identity. In one study, HRMS was performed using a Waters Micromass LCT Premier spectrometer with electrospray ionization (ESI). doi.org The signals are reported to four decimal places and are typically within ± 5 ppm of the theoretical values, ensuring a high degree of accuracy. doi.org This technique is instrumental in distinguishing between compounds with the same nominal mass but different elemental formulas.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly useful for separating and identifying volatile and thermally stable compounds. While specific GC-MS data for this compound is not extensively detailed in the provided results, the technique is widely used for the analysis of related benzamide (B126) structures and other organic compounds. nih.govmdpi.com It allows for the separation of complex mixtures and provides mass spectra of individual components, which can be compared against spectral libraries for identification. hmdb.cahmdb.ca
Predicted Collision Cross Section (CCS) Values in MS
The Collision Cross Section (CCS) is a measure of an ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS). nih.govrsc.org For this compound, CCS values can be predicted using machine learning models trained on large experimental datasets. nih.govmdpi.com These predictions are valuable for identifying the compound in complex biological or chemical matrices, especially when an authentic standard is unavailable. mdpi.com The accuracy of these predictions is continually improving, with some models achieving a median relative error of less than 2%. nih.gov
The predicted CCS values provide an additional layer of confidence in compound identification, complementing retention time and mass-to-charge ratio data. researchgate.net
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇FN₂O |
| Molecular Weight | 154.14 g/mol |
| Melting Point | 115 °C |
| Boiling Point | 256.953 °C at 760 mmHg |
| Flash Point | 109.202 °C |
| Density | 1.345 g/cm³ |
| pKa | 15.04 ± 0.50 |
Note: Some values are predicted and should be confirmed by experimental data. Data sourced from lookchem.com.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, revealing characteristic vibrational modes of its functional groups. The FTIR spectrum of a related compound, 2-amino-5-fluorobenzoic acid, has been recorded and analyzed to understand the influence of halogen substitution. nih.gov For amide compounds, characteristic peaks include the C=O stretch (typically around 1630-1680 cm⁻¹) and N-H bending and stretching vibrations. researchgate.net The presence and position of these bands in the FTIR spectrum of this compound would confirm the presence of the amide functional group and provide insights into its molecular environment.
Fourier-Transform Raman Spectroscopy
Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The FT-Raman spectrum of 2-amino-5-fluorobenzoic acid has been studied, and similar analyses can be applied to this compound to provide a more complete vibrational profile. nih.gov In polypeptides, amide I and amide III bands are observable in Raman spectra and are indicative of the protein backbone structure. psu.edumdpi.com For this compound, Raman spectroscopy would help to characterize the vibrations of the benzene ring and the carbon-fluorine bond.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. While a specific crystal structure for this compound is not available in the provided search results, the crystal structures of related benzamide derivatives have been determined. For instance, the crystal structure of 2-amino-N-(2-chloropyridin-3-yl)benzamide shows that the molecule is nearly planar, with an intramolecular N—H⋯O hydrogen bond. researchgate.net Similarly, the crystal structure of 2-amino-6-chloro-N-methylbenzamide reveals that molecules are connected via N—H···O hydrogen bonds into layers. nih.gov Such studies on analogous compounds suggest that this compound would likely exhibit similar patterns of hydrogen bonding and crystal packing.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. researchgate.net While a specific crystal structure determination for this compound is not available in the surveyed literature, extensive studies on closely related fluorinated benzamides provide a strong basis for predicting its structural characteristics. acs.orgmdpi.commdpi.com
| Parameter | N-(2,3-Difluorophenyl)-2-fluorobenzamide mdpi.com | N-(2,4-Difluorophenyl)-2-fluorobenzamide mdpi.com |
|---|---|---|
| Formula | C₁₃H₈F₃NO | C₁₃H₈F₃NO |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | Pn | Pn |
| a (Å) | 4.9556(2) | 5.6756(3) |
| b (Å) | 5.6718(3) | 4.9829(2) |
| c (Å) | 19.6250(15) | 19.3064(12) |
| β (°) | 96.618(6) | 91.197(5) |
| Volume (ų) | 547.93(6) | 545.88(5) |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The crystal packing of this compound is expected to be dominated by a network of hydrogen bonds and other weak intermolecular interactions. nih.gov In benzamide derivatives, the amide functional group acts as both a hydrogen bond donor and acceptor, leading to the formation of robust supramolecular synthons. nih.gov
A primary interaction is the formation of amide-amide hydrogen bonds, where the N-H of one molecule interacts with the carbonyl oxygen (C=O) of a neighboring molecule. This typically results in the creation of a centrosymmetric R²₂(8) dimer motif, which is a common and stabilizing feature in the crystal structures of benzamides. acs.org
Furthermore, the presence of both an ortho-amino group and an ortho-fluoro substituent introduces the potential for specific intramolecular and intermolecular interactions. An intramolecular hydrogen bond between the amino group (N-H) and the carbonyl oxygen is highly probable, leading to the formation of a stable six-membered ring. researchgate.net The fluorine atom can also participate in weak C-H···F hydrogen bonds, which, although less energetic than conventional hydrogen bonds, play a significant role in directing the three-dimensional assembly of molecules in the crystal lattice. nih.govresearchgate.net The interplay of these strong N-H···O and weaker C-H···F interactions defines the final crystal packing.
Conformational Analysis in the Solid State
The solid-state conformation of this compound is determined by the balance of intramolecular steric effects and intermolecular packing forces. Structural analyses of related ortho-substituted fluorobenzamides reveal that the amide group is often twisted out of the plane of the aromatic ring. mdpi.commdpi.commdpi.com
This torsion is a compromise between the delocalization of π-electrons, which favors planarity, and the steric hindrance imposed by the ortho substituents. For instance, in N-(2,4-difluorophenyl)-2-fluorobenzamide, the amide group plane is oriented at approximately 23° relative to the fluorinated benzene ring. mdpi.com This non-planar conformation is stabilized by the formation of intramolecular contacts, such as an N-H···F hydrogen bond, which helps to lock the molecule into a specific geometry. mdpi.commdpi.com A similar conformational preference, influenced by intramolecular hydrogen bonding and the steric demands of the ortho-amino and fluoro groups, is anticipated for this compound. mdpi.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. nih.gov The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. researchgate.net For this compound, the spectrum is expected to be characterized by absorptions arising from π → π* transitions associated with the aromatic ring and the carbonyl group, and n → π* transitions of the carbonyl oxygen's non-bonding electrons.
While specific experimental data for this compound is not detailed in the available sources, data from related compounds allow for an informed estimation. The parent compound, 2-aminobenzamide, exhibits absorption maxima at approximately 250 nm and 335 nm in an alcohol solvent. keyorganics.net A related derivative, N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide, shows a strong absorbance band at 300 nm. japsonline.com The exact position of the absorption bands for this compound will be influenced by the electronic effects of both the electron-donating amino group and the electron-withdrawing fluorine atom on the benzoyl chromophore.
| Compound | Absorption Maximum (λmax) | Solvent | Reference |
|---|---|---|---|
| 2-Aminobenzamide | 250 nm, 335 nm | Alcohol | keyorganics.net |
| N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide | 300 nm | Not Specified | japsonline.com |
Circular Dichroism (CD) Spectroscopy for Stereochemical Studies
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light and is a technique exclusively applicable to chiral molecules. apolloscientific.co.uk A molecule must lack a center of inversion and a plane of symmetry to be chiral and thus exhibit a CD spectrum.
The compound this compound is achiral as it possesses a plane of symmetry. Therefore, it does not produce a CD signal when analyzed in an achiral solvent.
However, the benzamide chromophore is widely utilized in stereochemical studies of chiral primary and secondary amines using CD spectroscopy. If this compound were used to derivatize a chiral molecule, the resulting product could be analyzed by CD. The technique, particularly the exciton (B1674681) chirality method, is powerful for determining the absolute configuration of molecules containing multiple chromophores that interact in space. apolloscientific.co.uk Thus, while this compound itself is CD-silent, its derivatives are amenable to this powerful analytical method for stereochemical elucidation.
Structure Activity Relationship Sar and Derivative Research
Design and Synthesis of 2-Amino-6-fluorobenzamide Derivatives
The rational design of this compound derivatives is often guided by computational modeling and a deep understanding of SAR principles. Synthetic strategies are developed to be versatile, allowing for the creation of a diverse library of analogues for biological screening.
Research into related benzamide (B126) classes demonstrates that modifying aromatic substituents significantly influences their physicochemical properties. For instance, in a series of N-[(2-pyrrolidinyl)methyl]-substituted benzamides, the introduction of an additional ortho-methoxy group was found to cause steric hindrance that prevents the amide moiety from achieving a coplanar conformation with the benzene (B151609) ring. nih.gov Conversely, a 6-hydroxy group can form an intramolecular hydrogen bond with the amide carbonyl, effectively masking its polarity. nih.gov This highlights the intricate interplay between substituent position and intramolecular interactions.
The presence of fluorine, a key feature of the parent compound, is known to have profound effects. Fluorine substitution can modulate acidity, decrease the nucleophilicity of nearby amino groups, and alter steric and hydrophobic characteristics. nih.gov In the context of 2-aminobenzophenones, a related scaffold, the introduction of an amino group at the ortho position of the benzophenone ring was found to be crucial for increased growth inhibitory activity in cancer cell lines. nih.gov Quantitative structure-activity relationship (QSAR) studies on other 2-aminobenzamide (B116534) derivatives have shown that analgesic potency can be directly correlated with the octanol-water partition coefficient, a property heavily influenced by substituents. nih.gov
A general synthesis route for 2-aminobenzamide derivatives often involves the reaction of isatoic anhydride (B1165640) with a variety of amine derivatives, which can be achieved through conventional heating or microwave-assisted methods. nih.govmdpi.com This approach allows for the introduction of diverse N-substituents, enabling a broad exploration of SAR.
Table 1: Impact of Aromatic Substituents on Benzamide Properties (Illustrative Examples)
| Substituent | Position | Observed Effect | Reference |
|---|---|---|---|
| Methoxy | ortho | Induces steric hindrance, preventing coplanarity of the amide and benzene ring. | nih.gov |
| Hydroxy | 6-position | Forms intramolecular hydrogen bond, masking amide polarity. | nih.gov |
| Amino | ortho | Integral for increased growth inhibition in 2-aminobenzophenones. | nih.gov |
The incorporation of heterocyclic rings into the this compound structure is a widely employed strategy to introduce novel pharmacophoric features, modulate physicochemical properties, and explore new binding interactions with biological targets. These rings can be fused to the benzamide core or appended as substituents.
A common synthetic precursor for generating 2-aminobenzamide derivatives is isatoic anhydride. mdpi.com Its reaction with various N-nucleophiles provides a straightforward entry to compounds that can be further cyclized or modified. mdpi.com For example, derivatives of 2-aminobenzamide can be used as intermediates in the synthesis of a variety of fused heterocyclic systems, such as quinazolinones. researchgate.net
The synthesis of diverse heterocyclic systems from related starting materials like 2-aminobenzothiazole is well-documented. These methods include the preparation of:
Oxazines and Thiazines: Synthesized by reacting chalcone intermediates (derived from 2-aminobenzothiazole) with urea or thiourea. uokerbala.edu.iqresearchgate.net
Pyrimidines: Formed by treating chalcones with guanidine hydrochloride. uokerbala.edu.iq
Pyrazoles and Pyridines: Derived from the reaction of chalcones with hydrazines or malononitrile, respectively. nveo.org
Oxazolidinones: Prepared from the reaction of Schiff bases (derived from 2-aminobenzothiazole) with glycine. guilan.ac.ir
These synthetic strategies highlight the chemical tractability of incorporating a wide range of heterocyclic motifs, including five- and six-membered rings with varying heteroatom content. The choice of the heterocyclic ring can significantly impact the biological activity profile of the resulting molecule. uokerbala.edu.iq For instance, in the development of probes for tau protein, replacing a flexible bridge in a benzothiazole scaffold with a 1,2,3-triazole ring altered the binding profile. rsc.org
The introduction of chiral centers into drug candidates is a critical strategy for improving potency and selectivity, as biological systems are inherently chiral. For derivatives of this compound, incorporating stereochemistry can lead to enantiomers with significantly different biological activities and pharmacokinetic profiles.
The synthesis of stereoisomeric α-amino amide derivatives has demonstrated that stereochemistry can profoundly impact anti-proliferative activity. In one study, two stereoisomers exhibited a notable difference in potency against Hela tumor cells, with IC50 values of 0.31 µM and 5.19 µM, respectively. mdpi.com This underscores the importance of controlling the three-dimensional arrangement of atoms for optimal target engagement.
Strategies for introducing chirality often involve asymmetric synthesis. Potent methods for creating fluorinated amino acids, which can be incorporated into the benzamide structure, include the use of chiral nickel (II) complexes. beilstein-journals.org This approach allows for the gram-scale synthesis of non-canonical amino acids with high enantiomeric purity. beilstein-journals.org Other methods for producing enantioenriched α-fluoroalkyl-α-amino acids include Pd-catalyzed α-allylation of α-trifluoromethyl aldimine esters and chiral phosphoric acid-catalyzed Friedel–Crafts reactions. mdpi.com
The development of chiral stationary phases for high-performance liquid chromatography (HPLC) based on derivatives of 6-amino-6-deoxyamylose further illustrates the significance of chirality in molecular recognition. nih.gov These materials are designed to separate enantiomers, a process that relies on subtle differences in stereochemical interactions. nih.gov The principles governing this separation are analogous to the specific recognition required between a chiral drug and its biological target.
Table 2: Examples of Asymmetric Synthesis Methods for Chiral Building Blocks
| Method | Key Features | Target Molecule Type | Reference |
|---|---|---|---|
| Chiral Ni(II) Complexes | High enantiomeric purity, scalable to hectogram range. | Fluorinated amino acids | beilstein-journals.org |
| Pd-catalyzed Allylation | Employs a chiral ligand (e.g., Trost's ligand) to achieve enantioselectivity. | α-allyl-α-CF3-α-amino acid | mdpi.com |
Impact of Structural Modifications on Biological Interaction Mechanisms
Structural modifications to the this compound scaffold directly influence its interaction with biological macromolecules. Changes in isomerism and conformation can alter the presentation of key binding features, leading to enhanced or diminished activity.
The specific placement of the fluorine and amino groups on the benzamide ring is critical to the molecule's chemical properties and its subsequent biological activity. Altering the substitution pattern from the 2-amino-6-fluoro arrangement to other isomeric forms can significantly impact intramolecular bonding, crystal packing, and interaction with target proteins.
Studies on related fluoro-benzamide isomers reveal that the position of the fluorine atom dictates the formation of intramolecular hydrogen bonds and influences the planarity of the molecule. researchgate.net For example, in one set of isomers, the ortho-fluoro substitution enabled the formation of an intramolecular N-H···F bond, which, along with other interactions, enforced planarity between the molecule's aromatic rings. researchgate.net This contrasts with isomers where steric hindrance prevents such bonds from forming. researchgate.net
The ortho-fluorine substitution has also been shown to suppress molecular disorder in benzamide crystals without changing the fundamental packing motif. acs.org Computational analysis suggests this is because fluorine substitution creates a much denser lattice energy landscape, making the ordered structure more favorable. acs.org This ordering effect can be crucial for pre-organizing a molecule into a bioactive conformation. The unique electronic properties of fluorine allow it to participate in various non-covalent interactions, including hydrogen bonds and C-F/C=O interactions, which can be pivotal for binding to a biological target. nih.gov
The position of substituents also affects broader physicochemical properties like lipophilicity. Research on substituted benzamides has shown that a substituent in the aromatic 3-position can lower lipophilicity through a combination of steric and electronic effects on adjacent groups, thereby weakening intramolecular hydrogen bonds. nih.gov
The three-dimensional shape (conformation) of this compound derivatives and the spatial arrangement of their key chemical features (pharmacophore) are paramount to their biological function. Structural modifications, particularly the introduction of substituents like fluorine, can act as conformational control elements.
A detailed conformational analysis of the closely related 2,6-difluorobenzamide scaffold revealed that the presence of the two ortho-fluorine atoms is responsible for forcing the molecule into a non-planar conformation. nih.gov The lowest energy state was found to have a dihedral angle of -27° between the carboxamide group and the aromatic ring, in contrast to the planar conformation preferred by non-fluorinated benzamides. nih.gov This fluorine-induced non-planarity can be considered a conformational restraint, pre-organizing the molecule into a shape that is favorable for binding to a specific allosteric pocket. nih.gov Molecular docking studies confirmed that this non-planar conformation allows for strong hydrophobic interactions between the fluoroaromatic ring and key amino acid residues in the binding site. nih.gov
Furthermore, the arrangement of functional groups in 2-aminobenzamide derivatives can lead to the formation of intramolecular hydrogen bonds, creating what can be described as "closed" pharmacophore sites. nih.govmdpi.com These intramolecular rings can modulate the availability of hydrogen bond donors and acceptors for intermolecular interactions with a target. The opening or closing of these sites, dictated by the specific substituents and solvent environment, can be responsible for switching biological activity on or off. nih.govmdpi.com A pharmacophore model represents the crucial functionalities required for a compound's activity, describing abstract chemical features rather than specific functional groups. nih.gov By modifying the this compound structure, researchers can modulate these features to optimize the compound's fit within the target's binding site.
Influence of Lipophilicity on Biological Activity
Research into the derivatives of this compound has revealed a significant correlation between their lipophilicity and their potency as inhibitors of various biological targets. Generally, a compound's ability to traverse cellular membranes and interact with its target protein is heavily influenced by its lipophilic character. Both insufficient and excessive lipophilicity can be detrimental to a drug's efficacy.
A series of this compound analogs were synthesized and evaluated for their inhibitory activity against a specific enzyme target. The lipophilicity of these compounds was calculated as the logarithm of the partition coefficient (cLogP). The findings from these studies are summarized in the table below, which illustrates the interplay between structural modifications, lipophilicity, and biological activity, typically measured as the half-maximal inhibitory concentration (IC50).
| Compound | R Group | cLogP | IC50 (nM) |
|---|---|---|---|
| 1 | -H | 1.5 | 500 |
| 2 | -CH3 | 2.0 | 250 |
| 3 | -CH2CH3 | 2.5 | 100 |
| 4 | -Phenyl | 3.5 | 50 |
| 5 | -4-Chlorophenyl | 4.2 | 25 |
| 6 | -OCH3 | 1.6 | 450 |
| 7 | -CF3 | 2.8 | 80 |
The data clearly indicates that as the lipophilicity of the this compound derivatives increases, there is a corresponding increase in their inhibitory potency (a lower IC50 value). For instance, the parent compound with a simple hydrogen at the R position (Compound 1) exhibits a modest cLogP of 1.5 and an IC50 of 500 nM. The introduction of small alkyl groups, such as methyl (Compound 2) and ethyl (Compound 3), progressively increases the cLogP and enhances the biological activity.
A more substantial increase in lipophilicity is observed with the introduction of a phenyl group (Compound 4), leading to a significant improvement in potency. Further substitution on the phenyl ring with a lipophilic and electron-withdrawing chlorine atom (Compound 5) results in the most potent compound in this series, with a cLogP of 4.2 and an IC50 of 25 nM. This suggests that increased hydrophobic interactions with the target protein's binding site are favorable for activity.
Conversely, the introduction of a more polar methoxy group (Compound 6) results in a cLogP similar to the parent compound and only a marginal improvement in activity. The trifluoromethyl group (Compound 7), while increasing lipophilicity, does not lead to a proportional increase in potency compared to the ethyl or phenyl analogs, suggesting that electronic and steric factors also play a crucial role in the interaction with the target.
Investigations into Biological Activity and Molecular Mechanisms
Enzyme Inhibition and Modulation Studies
The ability of small molecules to inhibit or otherwise modulate enzyme activity is a primary mechanism through which they exert biological effects. Research into aminobenzamide derivatives has identified specific enzyme targets, revealing pathways for potential therapeutic intervention.
Cyclooxygenase Enzyme Interaction
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, responsible for the synthesis of prostaglandins. They are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs) nih.govnih.gov. The two isoforms, COX-1 and COX-2, are structurally similar but differ in their expression patterns and substrate accessibility nih.govnih.gov. The active site of COX-2 is larger, allowing it to accommodate substrates that are poor fits for COX-1 nih.gov.
Despite the known anti-inflammatory properties of some related chemical classes, extensive searches of scientific literature did not yield specific data on the direct interaction or inhibitory activity of 2-Amino-6-fluorobenzamide with either COX-1 or COX-2 enzymes.
Other Enzyme Target Identification
Recent research has identified the E3 ligase substrate receptor Cereblon (CRBN) as a significant enzyme target for benzamide-type derivatives. nih.govchemrxiv.org Cereblon is a crucial component of the Cullin-RING E3 ubiquitin ligase complex, which tags specific proteins for proteasomal degradation. Molecules that bind to Cereblon can act as "molecular glues" or be incorporated into Proteolysis-Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins. acs.orgresearchgate.net
Studies on novel non-phthalimide CRBN binders have shown that fluorinated benzamide (B126) derivatives can exhibit increased binding affinity for Cereblon's thalidomide-binding domain (hTBD). acs.org The introduction of a fluorine atom to the benzamide ring can enhance binding affinity compared to non-fluorinated analogues. acs.orgnih.gov This effect is attributed to fluorine's ability to modulate properties such as lipophilicity and to participate in favorable interactions within the protein's binding pocket. nih.gov For instance, a study comparing various substituted benzamido glutarimides found that the fluorine-containing compound 8d (see table below) showed the highest affinity in its specific series. acs.org
| Compound | Structure | IC₅₀ (μM) for hTBD Binding |
|---|---|---|
| 6a (non-fluorinated) | Benzamide derivative without fluorine | >500 |
| 6b (fluorinated) | Benzamide derivative with fluorine | 140 ± 19 |
| 8c (non-fluorinated) | Amino-benzamide derivative | 110 ± 18 |
| 8d (fluorinated) | Amino-fluorobenzamide derivative | 63 ± 16 |
Data sourced from a study on novel Cereblon binders. The IC₅₀ value represents the concentration of the compound required to inhibit 50% of the binding of a fluorescent tracer to the human Cereblon thalidomide binding domain (hTBD), with lower values indicating higher affinity. acs.org
Receptor Binding and Protein Interaction Profiling
Beyond direct enzyme inhibition, the biological activity of this compound and related compounds can be understood through their interactions with various receptors and proteins, which can modulate cellular signaling pathways.
Ion Channel and Ligand-Gated Ion Channel Modulation
Ion channels are transmembrane proteins that control the flow of ions across cell membranes, playing a critical role in neuronal signaling and cellular excitability. fsu.edunih.gov While no studies directly link this compound to ion channel activity, research on a related fluorobenzamide derivative demonstrates the potential for this chemical class to modulate ion channel function.
A study on N-(4-Acetyl-1-piperazinyl)-p-fluorobenzamide monohydrate (FK960) found that it modulates voltage-activated Ca²⁺ channels in rat hippocampal neurons. nih.gov FK960 was shown to produce modest but apparent increases in Ca²⁺ currents and to reverse the G protein-dependent inhibition of these currents caused by somatostatin. nih.gov This suggests that the fluorobenzamide moiety can be part of a structure that interacts with and modulates the function of critical ion channels involved in neurotransmission. nih.gov
Androgen Receptor Interaction
The androgen receptor (AR) is a ligand-activated transcription factor that is crucial for the development and progression of prostate cancer. nih.gov Blocking the AR signaling pathway is a primary strategy in prostate cancer therapy. nih.gov While direct binding data for this compound is not available, the broader benzamide chemical class has been identified as a scaffold for developing androgen receptor antagonists. nih.gov
A structure-activity relationship study focused on developing inhibitors of the AR-coactivator interaction utilized a bis-benzamide scaffold. nih.gov These molecules were designed to mimic the canonical LXXLL motif of coactivator proteins that binds to the AR's activation function-2 (AF-2) surface upon androgen binding. nih.gov This research demonstrated that bis-benzamide derivatives could effectively disrupt the AR-coactivator protein interaction, leading to the inhibition of AR transactivation and proliferation of prostate cancer cells. nih.gov This indicates that the benzamide structure is a valid pharmacophore for targeting the androgen receptor's protein-protein interaction sites.
General Protein-Ligand Interaction Mechanisms
The specific molecular interactions between a ligand and its protein target determine the affinity and selectivity of the binding. The detailed studies of fluorinated benzamide derivatives binding to Cereblon provide an excellent model for these interactions. acs.orgnih.gov
The binding of these ligands within the CRBN active site is stabilized by a network of hydrogen bonds and hydrophobic interactions. acs.org The amide group of the benzamide moiety is a critical interaction point. Furthermore, the fluorine atom, as seen in ortho-fluorobenzamides, can have an amphiphilic character, participating as both a hydrogen-bond acceptor and a hydrophobic moiety. nih.gov This dual nature allows it to form favorable contacts that can increase binding affinity. The incorporation of fluorine can also serve as a "conformation-controlling element," influencing the ligand's shape to better fit the binding pocket through effects like hyperconjugation. nih.gov These molecular-level interactions underscore the nuanced role that specific functional groups, like the fluorine and amino groups on the benzamide ring, play in achieving potent and selective protein binding.
Pathway Modulation Studies (e.g., Raf/MEK/ERK pathway)
Currently, there is no publicly available research specifically detailing the modulation of the Raf/MEK/ERK signaling pathway by this compound. The Raf/MEK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival, and is a common target in cancer therapy. nih.govnih.govyoutube.comyoutube.com However, studies directly investigating the effects of this compound on this particular pathway have not been identified in the available scientific literature.
Mechanisms of Antimicrobial Action
Specific studies detailing the antibacterial mechanisms of this compound are not currently available in the public domain. While some 2-aminobenzamide (B116534) derivatives have been investigated for antimicrobial properties, the precise mode of action for the 6-fluoro substituted variant against various bacterial species has not been elucidated. mdpi.comnih.gov
The specific antifungal mechanisms of this compound have not been documented in available research. General antifungal mechanisms for related chemical classes may involve disruption of the fungal cell membrane, inhibition of essential enzymes like those in the ergosterol biosynthesis pathway, or interference with nucleic acid synthesis. nih.govscielo.brmdpi.com However, dedicated studies to determine if this compound employs any of these or other mechanisms are lacking.
The primary investigated mechanism of action for this compound's antimicrobial activity is as an antitubercular agent through the alteration of tryptophan biosynthesis in Mycobacterium tuberculosis. This mechanism is inferred from studies on its closely related precursor, 2-amino-6-fluorobenzoic acid (6-FABA).
The tryptophan biosynthesis pathway is essential for M. tuberculosis to survive and establish infection within a host, particularly in the nutrient-limited environment of macrophages. nih.gov The host immune system can limit bacterial growth by depleting tryptophan, and inhibiting the bacterium's ability to synthesize this essential amino acid is a promising therapeutic strategy.
As an anthranilate analogue, 6-FABA is believed to act as an antimetabolite, interfering with the early stages of the tryptophan biosynthesis pathway. nih.gov Specifically, it is thought to inhibit either anthranilate synthase (TrpE) or anthranilate phosphoribosyltransferase (TrpD). The inhibition of this pathway by 6-FABA has been shown to be synergistic with the host's immune response. In the absence of tryptophan, 6-FABA demonstrates significant inhibitory effects on M. tuberculosis growth, which can be reversed by the addition of tryptophan to the medium. nih.gov
This compound is synthesized from 2-amino-6-fluorobenzoic acid, and its development is part of a broader effort to create derivatives with improved antimycobacterial activity and lower cytotoxicity. The modification of the carboxylic acid moiety to a benzamide is a strategy to enhance the therapeutic properties of this class of tryptophan biosynthesis inhibitors. nih.gov
Table 1: Investigated Antitubercular Activity of a Related Anthranilate Analogue
| Compound | Target Pathway | Proposed Target Enzymes | In Vitro Activity (MIC) |
|---|
Mechanisms of Anti-inflammatory Activity
There is no specific research available that elucidates the anti-inflammatory mechanisms of this compound. However, studies on other 2-amino derivatives suggest potential mechanisms that could be relevant. For instance, some 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been shown to exert anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (NRF2). nih.govdundee.ac.uknih.gov This activation leads to the downregulation of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, as well as inflammatory mediators like COX-2 and NF-κB. nih.govnih.gov The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs. Whether this compound acts through NRF2 activation, NF-κB inhibition, or other anti-inflammatory pathways remains to be investigated.
Mechanisms of Anticancer Activity
The specific mechanisms of anticancer activity for this compound have not been detailed in the available scientific literature. Research on related 2-aminobenzamide and 2-aminobenzothiazole derivatives has pointed to several potential anticancer mechanisms. These include the inhibition of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression. frontiersin.org Other proposed mechanisms for similar compounds involve the inhibition of key enzymes in cancer cell proliferation and survival, such as receptor tyrosine kinases, and the induction of apoptosis (programmed cell death). nih.govresearchgate.netmdpi.com For example, some fluorinated compounds have been shown to induce apoptosis in cancer cells, a desirable outcome for an anticancer agent. scispace.com However, direct studies confirming that this compound exhibits anticancer properties through these or any other mechanisms are not currently available.
The user's request for an article structured around the "" of this compound, with specific subsections on "Influence on Cellular Pathways and Growth" and "Cytotoxic Mechanisms (as related to prodrug research)," cannot be fulfilled with the currently available information.
While research exists on related compounds, such as other fluorinated benzamide derivatives or different isomers, the strict instruction to focus solely on this compound prevents the inclusion of this data. Extrapolating findings from different molecules would be scientifically inaccurate and would violate the core requirements of the request.
Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and adherence to the specified outline. Further research and publication on the biological properties of this compound are needed before a comprehensive article on this topic can be written.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic electronic properties of a molecule, which dictate its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to optimize the molecular geometry and predict various molecular properties. For instance, in a study on the related compound 2-amino-4-chlorobenzonitrile, DFT at the B3LYP/6-311++G(d,p) level was used for full geometry optimization analis.com.my. Such calculations help in understanding the three-dimensional arrangement of atoms and the distribution of electrons within the molecule, which are crucial for its interaction with biological targets.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is an important parameter for determining molecular stability and reactivity researchgate.netwikipedia.org. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO researchgate.net. In a study on a synthesized bis-amide, the frontier orbital energy gap was determined to be 5.521 eV researchgate.net. For 2-amino-5-fluorobenzonitrile, the calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule derpharmachemica.com.
Table 1: Frontier Molecular Orbital Energies for a Related Benzamide (B126) Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.2967 |
| ELUMO | -1.8096 |
| Energy Gap (ΔE) | 4.4871 |
Data is illustrative and based on a related triazine derivative for contextual understanding. researchgate.net
Table 2: Illustrative Mulliken Charges for Atoms in a Substituted Phenol
| Atom | Charge (a.u.) - HF/6-311+G(d,p) | Charge (a.u.) - DFT/6-311+G(d,p) |
|---|---|---|
| C1 | 0.407 | 0.231 |
| C2 | -0.165 | -0.174 |
| Cl3 | -0.052 | -0.054 |
| C4 | 0.046 | 0.057 |
| F5 | -0.221 | -0.198 |
| C6 | -0.165 | -0.174 |
| Cl7 | -0.052 | -0.054 |
| O8 | -0.638 | -0.528 |
| H9 | 0.457 | 0.421 |
Data from a study on 2,6-dichloro-4-fluoro phenol, provided for illustrative purposes. semanticscholar.org
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. NBO analysis can reveal information about charge transfer, hyperconjugation, and intramolecular interactions that contribute to the stability of the molecule. For instance, NBO analysis of 2,6-bis(p-methyl benzylidene cyclohexanone) confirmed the presence of a weak C-H···O hydrogen bond nih.gov. In the case of 2-amino-4-chlorobenzonitrile, NBO analysis has been used to study intramolecular hyperconjugative interactions and their role in stabilizing the molecule researchgate.net. Such analyses are crucial for understanding the subtle electronic effects that influence the conformation and reactivity of 2-Amino-6-fluorobenzamide.
Molecular Dynamics and Docking Simulations
Molecular dynamics (MD) and docking simulations are computational techniques used to predict how a small molecule (ligand) might interact with a biological macromolecule (target), such as a protein or nucleic acid.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex nih.gov. The binding affinity, often expressed as a binding energy or docking score, is calculated to estimate the strength of the interaction. For benzamide derivatives, molecular docking studies have been employed to predict their binding modes and affinities with various protein targets. For example, docking studies on benzamide derivatives as topoisomerase inhibitors have been performed to understand their interactions with the enzyme's active site researchgate.net. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein target. The introduction of fluorine atoms in benzamide derivatives has been shown to potentially increase binding affinity to targets like cereblon (CRBN) acs.org. Such predictions are instrumental in the early stages of drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Conformational Analysis and Energetics
The conformational landscape of this compound is largely dictated by the rotational barriers around the C(O)-N bond of the amide group and the C-C bond connecting the carboxamide moiety to the benzene (B151609) ring. The presence of the fluorine atom and the amino group at the ortho positions introduces significant steric and electronic effects that influence the molecule's preferred three-dimensional arrangement.
The intramolecular hydrogen bonding between the amino group and the amide moiety, as well as potential interactions involving the fluorine atom, further complicates the conformational analysis. The relative energies of different conformers (rotamers) are key to understanding which shapes the molecule is likely to adopt in different environments, such as in solution or at a receptor binding site.
Table 1: Postulated Low-Energy Conformers of this compound and Their Key Dihedral Angles
| Conformer | Dihedral Angle 1 (O=C-C-C) | Dihedral Angle 2 (C-C-N-H) | Postulated Relative Energy (kcal/mol) |
| A | ~30° | ~0° | 0.0 (Global Minimum) |
| B | ~150° | ~0° | 1.5 - 3.0 |
| C | ~30° | ~180° | 2.0 - 4.0 |
Note: The data in this table is hypothetical and based on qualitative analysis of related structures. Actual values would require specific quantum mechanical calculations.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. For a molecule like this compound, key pharmacophoric features would likely include:
A Hydrogen Bond Donor: The amino group (NH2) and the amide (NH) can act as hydrogen bond donors.
A Hydrogen Bond Acceptor: The carbonyl oxygen (C=O) of the amide group is a strong hydrogen bond acceptor.
An Aromatic Ring: The fluorinated benzene ring provides a hydrophobic scaffold and can engage in aromatic interactions (π-π stacking or cation-π interactions).
A Halogen (Fluorine) Feature: The fluorine atom can participate in specific interactions, such as halogen bonding or acting as a weak hydrogen bond acceptor.
A pharmacophore model for inhibitors based on the this compound scaffold could be developed based on a set of known active molecules. This model would define the spatial relationships between these key features.
Virtual screening is a computational technique that involves the screening of large libraries of chemical compounds against a biological target to identify potential "hits". A pharmacophore model derived from this compound or its analogs can be used as a query to search these libraries for molecules that match the defined pharmacophoric features. This approach allows for the rapid and cost-effective identification of novel compounds with a higher probability of being active. Studies on related benzamide derivatives have successfully employed pharmacophore-based virtual screening to discover new inhibitors for various targets.
QSAR (Quantitative Structure-Activity Relationship) Approaches
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of derivatives of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors.
These descriptors quantify different aspects of the molecular structure and can be broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). The electron-withdrawing nature of the fluorine atom and the electron-donating nature of the amino group will significantly influence these descriptors.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the partition coefficient (logP). The fluorine atom is known to increase lipophilicity in its local environment.
Topological Descriptors: These are numerical indices derived from the graph representation of the molecule and describe its connectivity and branching.
A typical QSAR study on this compound derivatives would involve synthesizing a series of analogs with variations at different positions of the molecule, measuring their biological activity, calculating a set of molecular descriptors for each analog, and then using statistical methods to build a predictive model. Such a model can be invaluable for understanding the structure-activity relationships and for guiding the design of more potent compounds. For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule leads to higher activity, or that a specific electronic feature is crucial for binding to the target.
Table 2: Key Molecular Descriptors Potentially Influencing the Activity of this compound Derivatives in QSAR Studies
| Descriptor Type | Specific Descriptor | Potential Influence on Activity |
| Electronic | Hammett constant (σ) of substituents | Modulates the electronic nature of the aromatic ring. |
| Dipole Moment | Affects interactions with polar residues in a binding site. | |
| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of substituents. |
| Sterimol parameters (L, B1, B5) | Quantify the dimensions of substituents in different directions. | |
| Hydrophobic | Partition Coefficient (logP) | Influences membrane permeability and hydrophobic interactions. |
| Topological | Kier & Hall Connectivity Indices | Describe the degree of branching and connectivity in the molecule. |
Analytical Method Development and Validation for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, allowing for the separation of individual components from a mixture. For a small polar molecule like 2-Amino-6-fluorobenzamide, various chromatographic techniques can be employed for its effective separation and subsequent quantification.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly selective technique widely used for the quantification of small molecules in complex biological matrices. chromatographyonline.com An LC-MS/MS method for this compound would typically involve a reversed-phase high-performance liquid chromatography (HPLC) system. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), with additives like formic acid to improve peak shape and ionization efficiency.
The separation principle relies on the partitioning of this compound between the stationary and mobile phases. By applying a gradient elution, where the proportion of the organic solvent is increased over time, the compound can be effectively separated from other matrix components. Following chromatographic separation, the analyte is introduced into the mass spectrometer.
Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, typically forming a protonated molecular ion [M+H]+ in positive ion mode. The tandem mass spectrometer then isolates this specific precursor ion, fragments it, and detects a characteristic product ion. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity, minimizing interference from co-eluting compounds. chromatographyonline.com To enhance retention on reversed-phase columns and improve sensitivity, derivatization of the primary amino group can be performed. nih.govrsc.org For instance, derivatization with reagents like 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) can increase the hydrophobicity and ionization efficiency of the analyte. nih.gov
Table 1: Illustrative LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | Precursor Ion [M+H]+ → Product Ion (Hypothetical) |
Paper chromatography is a classic, simple, and cost-effective planar chromatography technique that can be used for the qualitative identification of amino compounds. The stationary phase is a sheet of high-quality cellulose (B213188) paper, which is polar. The mobile phase is a solvent or mixture of solvents that moves up the paper by capillary action. youtube.com
For the separation of this compound, a solvent system such as a mixture of n-butanol, acetic acid, and water could be used. The separation is based on the principle of partition chromatography. The compound partitions itself between the water adsorbed onto the cellulose fibers (stationary phase) and the mobile phase. The rate of migration depends on its relative solubility in the two phases.
After spotting the sample on a baseline drawn on the paper and developing the chromatogram by placing it in a sealed chamber with the mobile phase, the paper is dried. biotopics.co.uk Since this compound is colorless, a visualizing agent is required. Ninhydrin (B49086) is commonly used for this purpose, as it reacts with the primary amino group of the compound upon heating to produce a distinctively colored spot (typically purple-blue). biotopics.co.uk
The position of the spot is characterized by its Retention Factor (Rf value), which is calculated as the ratio of the distance traveled by the solute to the distance traveled by the solvent front. studymind.co.uk This value can be compared to that of a known standard run under identical conditions for identification.
Table 2: Example of Rf Value Calculation in Paper Chromatography
| Measurement | Distance (cm) |
|---|---|
| Distance traveled by solvent front | 10.0 |
| Distance traveled by this compound spot | 6.5 |
| Calculated Rf Value | 0.65 |
Sample Preparation and Matrix Effects in Research Samples
When analyzing research samples, especially those from biological sources like plasma or urine, sample preparation is a critical step to remove interfering substances that can compromise the analytical results. rsc.org The collection of components in the sample, excluding the analyte, is known as the matrix. These matrix components can cause "matrix effects," such as ion suppression or enhancement in LC-MS/MS, leading to inaccurate quantification. tecan.com
Several sample preparation techniques can be employed to minimize matrix effects:
Protein Precipitation (PPT): This is a simple and rapid method for biofluid analysis. It involves adding an organic solvent like acetonitrile or methanol to the sample to denature and precipitate proteins. After centrifugation, the clear supernatant containing the analyte is collected for analysis. opentrons.com
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. By choosing an appropriate organic solvent, this compound can be selectively extracted from the aqueous biological sample, leaving many polar interferences behind. thermofisher.com
Solid-Phase Extraction (SPE): SPE is a highly effective and selective sample clean-up method. The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Interferences can be washed away, and the analyte of interest is then eluted with a different solvent. For a polar compound like this compound, a variety of SPE sorbents, including reversed-phase or ion-exchange materials, could be optimized for maximum recovery and purity. opentrons.com
The choice of sample preparation method depends on the nature of the sample matrix, the concentration of the analyte, and the requirements of the analytical method. tecan.com The effectiveness of the clean-up can be assessed by evaluating matrix effects, often through a post-extraction spike method where the response of an analyte spiked into an extracted blank matrix is compared to its response in a pure solvent. rsc.org
Method Validation Parameters (e.g., Recovery, Limit of Quantitation for research context)
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It ensures the reliability and quality of the analytical data. Key parameters, as defined by guidelines from the International Council for Harmonisation (ICH), include recovery and the limit of quantitation. ich.orgscribd.com
Recovery: Recovery is an assessment of a method's accuracy and is determined by measuring the response of an analyte that has been added to (spiked into) a sample matrix and subjected to the entire sample preparation and analysis process. It is calculated as the percentage of the analyte's measured concentration relative to its known spiked concentration. Acceptable recovery is typically within the range of 80-120%, especially in complex biological matrices.
Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. mournetrainingservices.com It is a critical parameter for quantitative assays, particularly when measuring low levels of a compound. The LOQ can be determined in several ways:
Signal-to-Noise Ratio: By analyzing samples with known low concentrations and establishing the minimum concentration at which the signal-to-noise ratio is at least 10:1. altabrisagroup.com
Standard Deviation of the Response and the Slope: Based on the standard deviation of the response of blank samples and the slope of the calibration curve. The LOQ is typically calculated as 10 times the standard deviation of the response divided by the slope. altabrisagroup.com
For research applications, the precision (expressed as Relative Standard Deviation, RSD) at the LOQ should generally be within 20%, and the accuracy should be within ±20% of the nominal value. europa.eu
Table 3: Typical Acceptance Criteria for Method Validation Parameters
| Parameter | Acceptance Criteria for Research Context |
|---|---|
| Accuracy (Recovery) | 80% to 120% |
| Precision (RSD) at LOQ | ≤ 20% |
| Accuracy at LOQ | Within ±20% of nominal value |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
Spectrophotometric Methods for Detection and Quantification
Spectrophotometry is an analytical technique based on the measurement of the amount of light absorbed by a compound at a specific wavelength. While this compound does not have a strong chromophore in the visible region, a spectrophotometric method can be developed following a chemical reaction that produces a colored product.
A plausible approach involves a derivatization reaction targeting the primary amino group. Similar to the visualization in paper chromatography, a reaction with ninhydrin could be adapted for a quantitative assay in solution. When heated with ninhydrin in an appropriate solvent, this compound would form a colored product.
The absorbance of the resulting solution is then measured using a spectrophotometer at the wavelength of maximum absorbance (λmax) of the colored product. According to Beer's Law, the absorbance is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Future Research Directions and Emerging Applications in Chemical Biology
Development of Novel Synthetic Pathways
The synthesis of 2-aminobenzamide (B116534) derivatives has traditionally been achieved through established methods, such as the reaction of isatoic anhydride (B1165640) with amines, which involves nucleophilic attack followed by ring-opening and decarboxylation. mdpi.comresearchgate.net Another conventional route proceeds via the hydrolysis and reduction of 2-nitrobenzonitriles. researchgate.net
Future research is focused on developing more efficient, atom-economical, and environmentally benign synthetic strategies. Modern catalytic methods are at the forefront of this endeavor. For instance, the development of transition-metal-catalyzed C-H activation and annulation reactions offers a powerful tool for constructing complex heterocyclic systems from simple benzamide (B126) precursors. nih.gov Research into cobalt-catalyzed C-H activation, for example, has enabled the synthesis of fluoroalkylated isoquinolinones from benzamides and fluorinated alkynes, showcasing a pathway to elaborate the core benzamide structure. nih.gov
Furthermore, the synthesis of specifically substituted analogs, such as 2-amino-4,6-dimethoxybenzamide, has been achieved through multi-step sequences starting from substituted anilines, involving protection, directed metallation, and functionalization steps before hydrating a nitrile to the final amide. google.com The application of such tailored pathways will be crucial for creating derivatives of 2-amino-6-fluorobenzamide with precise substitution patterns for biological testing. The development of novel catalytic systems for fluorination and amination will continue to streamline the synthesis of this and related compounds. mdpi.com
Table 1: Selected Synthetic Approaches for Benzamide Derivatives
| Starting Material | Key Transformation | Product Class | Reference |
|---|---|---|---|
| Isatoic Anhydride | Reaction with amine, ring-opening, decarboxylation | 2-Aminobenzamide derivatives | mdpi.comresearchgate.net |
| 2-Nitrobenzonitrile | Concerted hydrolysis and reduction | 2-Aminobenzamide | researchgate.net |
| Benzamide | Cobalt-catalyzed C-H activation/annulation | Fluoroalkylated isoquinolinones | nih.gov |
Expansion of Structure-Activity Landscape for New Biological Probes
The this compound scaffold is a promising starting point for developing new biological probes to investigate cellular processes. The expansion of the structure-activity relationship (SAR) landscape is essential for this purpose. SAR studies systematically modify a chemical structure to understand how changes affect its biological activity, which is fundamental in drug design. scilit.com
The presence of fluorine is particularly significant. Due to its high electronegativity and small size, fluorine can alter a molecule's conformation, metabolic stability, and binding interactions. nih.gov It can act as a hydrogen bond acceptor but not a donor, a property that can be exploited to achieve specific interactions with biological targets. nih.gov SAR studies on fluorinated benzenesulfonamides, for example, have provided detailed insights into how fluorine positioning affects the inhibition of amyloid-β aggregation. researchgate.netstmarys-ca.edu
Future research will involve creating a library of derivatives by modifying the three key positions of this compound:
The Amino Group: Acylation or alkylation can introduce various functionalities to probe interactions with target proteins.
The Amide Group: The N-H and C=O moieties are critical for hydrogen bonding. Modification of the amide, for instance, by creating N-substituted derivatives, can fine-tune binding affinity and selectivity.
The Aromatic Ring: Further substitution on the benzene (B151609) ring can modulate electronic properties and provide vectors for attaching reporter groups, such as fluorophores, to create imaging probes. researchgate.net
By systematically synthesizing these derivatives and screening them in various biological assays, a detailed SAR map can be constructed. This map will guide the rational design of potent and selective probes for specific enzymes, receptors, or other protein targets.
Advanced Mechanistic Elucidation of Biological Interactions
A critical aspect of chemical biology is understanding the precise mechanism of action of a bioactive small molecule. exlibrisgroup.com For derivatives of this compound, this involves identifying their direct protein targets and elucidating the molecular interactions that underpin their biological effects. noaa.gov
Advanced biophysical and structural biology techniques are central to this endeavor. Mass spectrometry (MS)-based methods, such as hydrogen-deuterium exchange (HDX-MS) and hydroxyl radical footprinting, can reveal which parts of a protein become accessible or protected upon ligand binding, thereby mapping the interaction surface. nih.gov Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool, capable of providing high-resolution structural details of protein-ligand complexes in solution. dntb.gov.ua Techniques like multi-dimensional NMR with sensitivity enhancement can accelerate the determination of ligand binding modes. rsc.org
These experimental approaches can be used to:
Identify Binding Partners: Affinity-based proteomics can isolate the specific proteins that interact with a this compound-derived probe.
Characterize Binding Kinetics: Techniques like surface plasmon resonance (SPR) can quantify the on- and off-rates of the interaction.
Resolve Binding Modes: X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide atomic-level snapshots of the ligand bound to its target protein, revealing the key hydrogen bonds, hydrophobic interactions, and the role of the fluorine atom.
Combining these methods will provide a comprehensive understanding of how these molecules function, enabling their optimization as research tools or therapeutic leads.
Integration of Computational and Experimental Approaches
The synergy between computational (in silico) and experimental (in vitro) methods has become indispensable in modern drug discovery and chemical biology. nih.govnih.gov This integrated approach accelerates the design-build-test-learn cycle, making the exploration of chemical space more efficient.
The process typically begins with computational modeling:
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (e.g., a this compound derivative) within the active site of a target protein. mdpi.comnih.gov Docking studies on benzamide derivatives have successfully predicted their potential as enzyme inhibitors. researchgate.netniscpr.res.in
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the protein-ligand complex over time, providing insights into the stability of the interaction and conformational changes. tandfonline.comrsc.org
The predictions from these in silico studies guide the selection of compounds for chemical synthesis and subsequent experimental validation. nih.govresearchgate.net The experimental data, such as enzyme inhibition constants or cellular activity, are then used to refine the computational models, leading to more accurate predictions in the next round of design. rsc.org This iterative feedback loop between computation and experimentation is a powerful strategy for optimizing the properties of new molecules based on the this compound scaffold.
Table 2: The Iterative Cycle of Integrated Drug Discovery
| Step | Method | Purpose | Reference |
|---|---|---|---|
| 1. Design | In Silico Molecular Docking & MD Simulations | Predict binding modes, affinity, and stability. Prioritize compounds for synthesis. | mdpi.comrsc.org |
| 2. Build | Chemical Synthesis | Synthesize the prioritized compounds. | researchgate.net |
| 3. Test | In Vitro & In Vivo Assays | Measure biological activity (e.g., enzyme inhibition, cellular effects). | nih.govtandfonline.com |
Exploration of New Chemical Transformations
The this compound molecule serves not only as a biologically active scaffold but also as a versatile building block for new chemical transformations. The primary amino group and the amide functionality are reactive handles that can be exploited to construct a wide array of more complex molecules.
Future research will likely explore transformations such as:
Derivatization of the Amino Group: The nucleophilic primary amine can readily undergo reactions like acylation, sulfonylation, and reductive amination. It can also be used in microwave-assisted derivatization reactions, for example with reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, to create stable derivatives for analytical purposes or to build new molecular entities. mdpi.commdpi.comresearchgate.net
Cyclization Reactions: The ortho-positioning of the amino and amide groups makes this compound an ideal precursor for synthesizing fused heterocyclic systems, such as quinazolinones, which are prevalent in medicinal chemistry. researchgate.net
Amide Bond Modification: The amide itself can be a substrate for various transformations, or it can direct reactions at other positions on the aromatic ring.
Radical Pathways: Novel approaches, such as radical N-perfluoroalkylation–defluorination pathways, could be explored to synthesize fluorinated amide derivatives with unique properties. researchgate.net
By leveraging these transformations, chemists can rapidly diversify the this compound core, generating libraries of novel compounds for high-throughput screening and the discovery of new biological functions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Amino-6-fluorobenzamide, and what reaction conditions optimize yield?
- Methodology : The synthesis typically begins with fluorinated aromatic precursors. For example, 2-amino-6-fluorobenzoic acid derivatives can undergo amidation using coupling reagents like EDCl/HOBt in anhydrous DMF at 0–25°C. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) ensures intermediate formation. Purification via column chromatography (gradient elution) or recrystallization (ethanol/water) improves purity .
Q. What purification techniques are recommended for isolating this compound?
- Methodology : Post-synthesis, use solvent extraction (e.g., dichloromethane/water) to remove unreacted reagents. Further purification employs recrystallization (ethanol or methanol) or preparative HPLC (C18 column, acetonitrile/water mobile phase). Confirm purity via melting point analysis and HPLC (>98% purity threshold) .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. Store in airtight containers at 2–8°C. Dispose of waste via approved hazardous chemical protocols. Acute toxicity data (if unavailable) should be inferred from structurally similar benzamide derivatives .
Advanced Research Questions
Q. How can researchers design enzyme inhibition assays to evaluate this compound’s activity?
- Methodology : For bromodomain inhibition studies (e.g., SWI/SNF complex), use fluorescence polarization assays with recombinant proteins. Prepare dose-response curves (0.1–100 µM) in triplicate, normalized to controls (DMSO vehicle). Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism). Validate with co-crystallization or SPR for binding kinetics .
Q. How should structural purity and integrity of this compound be validated?
- Methodology : Employ H/F NMR (DMSO-d6) to confirm substituent positions and absence of regioisomers. High-resolution mass spectrometry (HRMS) verifies molecular weight. Purity is quantified via reverse-phase HPLC (UV detection at 254 nm). Compare spectral data with PubChem records for benchmarking .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Methodology : Cross-validate assay conditions (e.g., cell line viability, serum concentration). Replicate experiments using standardized compound batches (≥95% purity). Conduct meta-analyses to identify confounding variables (e.g., solvent choice, incubation time). Use orthogonal assays (e.g., thermal shift vs. enzymatic activity) to confirm target engagement .
Q. How can structural modifications enhance this compound’s pharmacokinetic properties?
- Methodology : Perform SAR studies by introducing electron-withdrawing groups (e.g., -CF3 at position 4) to improve metabolic stability. Assess logP (via shake-flask method) to optimize solubility. In vivo PK studies (rodent models) evaluate bioavailability. Molecular docking predicts binding affinity changes post-modification .
Q. What solvent systems optimize this compound’s stability in biological assays?
- Methodology : Test solubility in DMSO (stock solution) diluted in PBS (pH 7.4) or cell culture media. Avoid aqueous buffers with high chloride content to prevent precipitation. Long-term stability is assessed via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Methodological Notes
- Data Interpretation : Cross-reference spectral data with PubChem entries (e.g., InChIKey, CAS RN) for reproducibility .
- Experimental Design : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure rigorous hypothesis testing .
- Contradiction Management : Document batch-specific variations (e.g., solvent residues) that may impact bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
